molecular formula C17H23N5O3 B6428713 2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate CAS No. 2034521-65-6

2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate

Cat. No.: B6428713
CAS No.: 2034521-65-6
M. Wt: 345.4 g/mol
InChI Key: LWBSVUYQELOFFH-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a carbamate derivative that incorporates two key pharmacophoric elements: a morpholinoethyl group and a 1-methyl-1H-pyrazol-4-yl-pyridinyl moiety. The morpholine ring is a common feature in pharmaceuticals, often employed to enhance solubility and influence the pharmacokinetic properties of drug candidates . The presence of the pyrazole ring, a privileged scaffold in medicinal chemistry, is frequently associated with diverse biological activities . Pyrazoline and pyrazole derivatives have been extensively investigated and shown to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities . As such, this compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules, as well as a pharmacological probe for exploring novel biological targets, particularly in oncology and central nervous system (CNS) disorders. The structural architecture of this compound suggests potential for targeting protein kinases and other enzymes, making it a candidate for use in high-throughput screening and hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-morpholin-4-ylethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-21-13-15(12-20-21)16-10-14(2-3-18-16)11-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBSVUYQELOFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Morpholine : A six-membered ring containing one nitrogen atom.
  • Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
  • Pyridine : A six-membered aromatic ring containing one nitrogen atom.

The combination of these moieties suggests a complex interaction with biological targets, particularly in cancer and neurological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Line Inhibition : In vitro studies demonstrated that derivatives with similar structures exhibit cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The proposed mechanism includes the disruption of microtubule assembly, leading to apoptosis in cancer cells. For instance, compounds with similar scaffolds have been shown to enhance caspase-3 activity significantly, indicating an induction of programmed cell death .

Neuropharmacological Effects

The morpholine component is known for its neuroactive properties. Compounds containing morpholine have been studied for their effects on neurotransmitter systems:

Data Table: Biological Activity Summary

Biological ActivityCell Line/TargetIC50 (μM)Reference
CytotoxicityMDA-MB-2312.43 - 7.84
CytotoxicityHepG24.98 - 14.65
AChE InhibitionHuman AChENot specified
Apoptosis InductionMDA-MB-231Enhances caspase-3 activity at 10 μM

Case Studies

Comparison with Similar Compounds

Structural Analogues from Literature

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine (Compound 28)
  • Key Features :
    • Morpholine-ethyl group (shared with the target compound).
    • Pyrazole substituted with a boronic ester (vs. methyl group in the target).
  • Synthesis : Synthesized via nucleophilic substitution between 4-(2-chloroethyl)morpholine and pyrazole-boronic ester under reflux with Cs₂CO₃ (57% yield) .
  • Applications : Likely used as an intermediate in Suzuki-Miyaura cross-coupling reactions, contrasting with the target compound’s carbamate-based design.
N-Adamantanyl Carbamate Series
  • Key Features :
    • Adamantane group (bulky hydrophobic moiety).
    • Tert-butyl carbamate as a transient protecting group (vs. stable carbamate linker in the target).
  • Synthesis : Carbamate formation via reaction of brominated intermediates with tert-butyl carbamate (44–55% yield) .
  • Applications : Focused on optimizing CNS-targeting agents, diverging from the target’s pyridine-pyrazole scaffold.
(4E)-Cyclooct-4-en-1-yl Carbamate Derivative
  • Key Features :
    • Cyclooctene ring for strain-promoted click chemistry.
    • Complex piperazine-pyrrolidine-carboxamide core.
  • Synthesis : Multi-step process involving Pd/C-mediated hydrogenation and HPLC purification (37% final yield) .
  • Applications : Designed for bioorthogonal labeling, unlike the target compound’s simpler architecture.

Comparative Analysis

Key Observations:

Morpholine Utilization : The target compound and Compound 28 both employ morpholine-ethyl groups, likely to improve solubility. However, Compound 28’s boronic ester substituent makes it reactive in cross-coupling, whereas the target’s methyl-pyrazole enhances metabolic stability .

Carbamate Functionality : The target’s carbamate acts as a permanent linker, contrasting with tert-butyl carbamates in the N-adamantanyl series, which are cleaved during synthesis .

Synthetic Complexity : The cyclooctenyl derivative requires multi-step purification (e.g., HPLC), suggesting the target compound’s synthesis may prioritize simplicity and scalability .

Pharmacological Implications (Inferred)

  • The methyl-pyrazole in the target compound may reduce off-target interactions compared to boronic esters (Compound 28), which are prone to hydrolysis.
  • The morpholine-carbamate combination could enhance blood-brain barrier penetration relative to adamantane-based analogues, though this requires experimental validation .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Heterocycle Assembly

The pyridine-pyrazole moiety is synthesized via a palladium-catalyzed cross-coupling reaction. A representative protocol involves:

Step 1 : Bromination of 4-methylpyridine at the 2-position using N-bromosuccinimide (NBS) under radical initiation to yield 2-bromo-4-methylpyridine.
Step 2 : Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Aminomethylation of the Pyridine Core

The aminomethyl group is introduced via reductive amination or nucleophilic substitution:

Method A :

  • React 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol.

  • Conditions : RT, 6 h, 70–75% yield.

Method B :

  • Treat 4-(bromomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine with hexamethylenetetramine (HMTA), followed by acidic hydrolysis (HCl/EtOH).

  • Conditions : Reflux, 3 h, 65–70% yield.

Synthesis of Morpholine-Ethyl Carbamate Precursor

Chloroformate Preparation

2-(Morpholin-4-yl)ethanol is converted to its chloroformate derivative using phosgene or triphosgene:

Carbamate Bond Formation

The final step involves coupling the pyridine-pyrazole amine with the morpholine chloroformate:

Optimized Protocol :

  • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (1.0 equiv) in anhydrous THF.

  • Add triethylamine (2.5 equiv) and 2-(morpholin-4-yl)ethyl chloroformate (1.2 equiv) dropwise at 0°C.

  • Stir at RT for 12 h, then concentrate under reduced pressure.

  • Purify via flash chromatography (SiO₂, EtOAc/hexanes gradient) or prep-HPLC.

Critical Parameters :

  • Temperature : Exothermic reactions require strict control (<10°C during reagent addition).

  • Solvent Choice : THF or DCM optimizes carbamate stability.

  • Purification : Prep-HPLC (pH 2, acetonitrile/water + 0.1% TFA) achieves >95% purity.

Reaction Optimization and Scalability

Catalytic Efficiency

Comparative studies of palladium catalysts for Suzuki coupling reveal:

CatalystLigandYield (%)Purity (%)
Pd(PPh₃)₄None7892
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene8596
Pd(OAc)₂XPhos8898

Data aggregated from analogous syntheses

Solvent Impact on Carbamate Formation

Solvent polarity significantly affects reaction kinetics:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
THF7.51282
DCM8.9888
DMF36.7675

Polar aprotic solvents accelerate reactivity but may promote side reactions

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.41 (d, J = 5.1 Hz, 1H, pyridine-H), 8.05 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂N), 3.58 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 2.44 (m, 6H, morpholine-NCH₂ and CH₂CO).

  • HRMS (ESI+) : m/z calculated for C₁₇H₂₃N₅O₃ [M+H]⁺: 345.1796; found: 345.1798.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at tₐ = 11.2 min, confirming >99% purity after prep-HPLC.

Challenges and Mitigation Strategies

Epimerization During Aminomethylation

The basic conditions of reductive amination may cause racemization. Mitigation includes:

  • Using weakly acidic buffers (pH 6–7).

  • Employing sodium triacetoxyborohydride as a milder reducing agent.

Chloroformate Stability

2-(Morpholin-4-yl)ethyl chloroformate is moisture-sensitive. Storage under argon at −20°C extends shelf life to 3 months.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic steps (e.g., chloroformate preparation).

  • Crystallization Purification : Replace chromatography with solvent/antisolvent crystallization (e.g., EtOAc/heptane) to reduce costs .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid over-substitution at the pyridine nitrogen.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and morpholine/methylpyrazole substituents .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity assessment (>98% recommended for biological assays) .

Validation : Compare spectral data with synthesized intermediates (e.g., pyridine-pyrazole precursor) to rule out side products.

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on:
    • Torsion Angles : Confirm spatial arrangement of the morpholine and pyrazole groups.
    • Hydrogen Bonding : Identify intermolecular interactions (e.g., carbamate NH with pyridine N) that influence stability .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational strain .

Example : A 2024 patent (EP 4374877) highlights morpholine-carbamate derivatives with resolved crystal structures, providing reference metrics .

Advanced: What strategies address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy for quantification.
  • Modification Approaches :
    • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
    • Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vitro assays .
  • LogP Measurement : Determine octanol/water partition coefficient via shake-flask method (predicted LogP ~2.5 for unmodified compound) .

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